

# Application Note: Quantitative Analysis of Ravuconazole in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Ravuconazole-d4

Cat. No.: B066598

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## Abstract

This application note describes a detailed protocol for the quantitative analysis of the antifungal agent ravuconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method demonstrates high sensitivity and a broad dynamic range, making it suitable for a variety of research applications.

## Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with a long half-life, making it a candidate for the treatment of various fungal infections. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of ravuconazole in human plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for bioanalysis due to its high sensitivity, selectivity, and speed.<sup>[1][2]</sup> This document provides a comprehensive protocol for the determination of ravuconazole concentrations in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

## Experimental Protocol

### Materials and Reagents

- Ravuconazole reference standard
- **Ravuconazole-d4** (or other suitable stable isotope-labeled internal standard)
- LC-MS/MS grade methanol (containing 0.1% formic acid)
- LC-MS/MS grade acetonitrile
- LC-MS/MS grade water (containing 0.1% formic acid)
- Human plasma (with anticoagulant, e.g., K2EDTA)

### Equipment

- Ultra-High Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Microcentrifuge
- Vortex mixer
- Calibrated pipettes

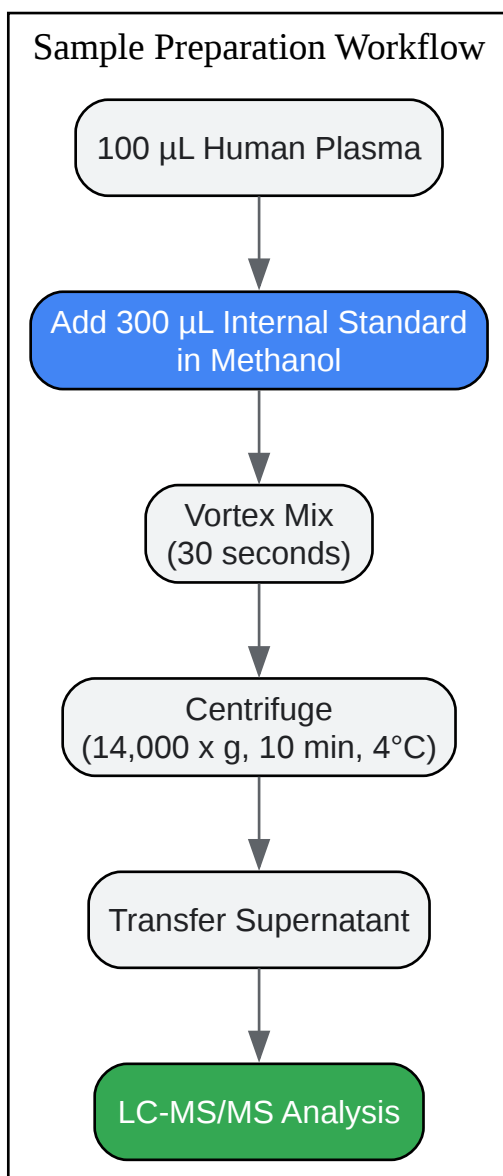
### Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions (1 mg/mL):
  - Accurately weigh the ravuconazole reference standard and the internal standard (IS), **ravuconazole-d4**.

- Dissolve each in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.
- Store stock solutions at -20°C.
- Working Solutions:
  - Prepare intermediate working solutions of ravuconazole by serial dilution of the stock solution with 50:50 methanol/water.
  - Prepare an internal standard working solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
- Calibration Standards and Quality Control (QC) Samples:
  - Prepare calibration standards by spiking blank human plasma with the appropriate ravuconazole working solutions to achieve final concentrations ranging from 10 to 5000 ng/mL.[\[3\]](#)[\[4\]](#)
  - Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 30 ng/mL), medium (e.g., 300 ng/mL), and high (e.g., 4000 ng/mL).[\[3\]](#)

## Sample Preparation: Protein Precipitation

- Label microcentrifuge tubes for each standard, QC, and unknown plasma sample.
- To 100 µL of plasma in each tube, add 300 µL of the internal standard working solution (100 ng/mL in methanol).[\[4\]](#)[\[5\]](#)
- Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[\[2\]](#)
- Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.



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Caption: Workflow for Ravuconazole Extraction from Human Plasma.

## LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40°C
Gradient	10% B to 90% B over 3 min, hold for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min

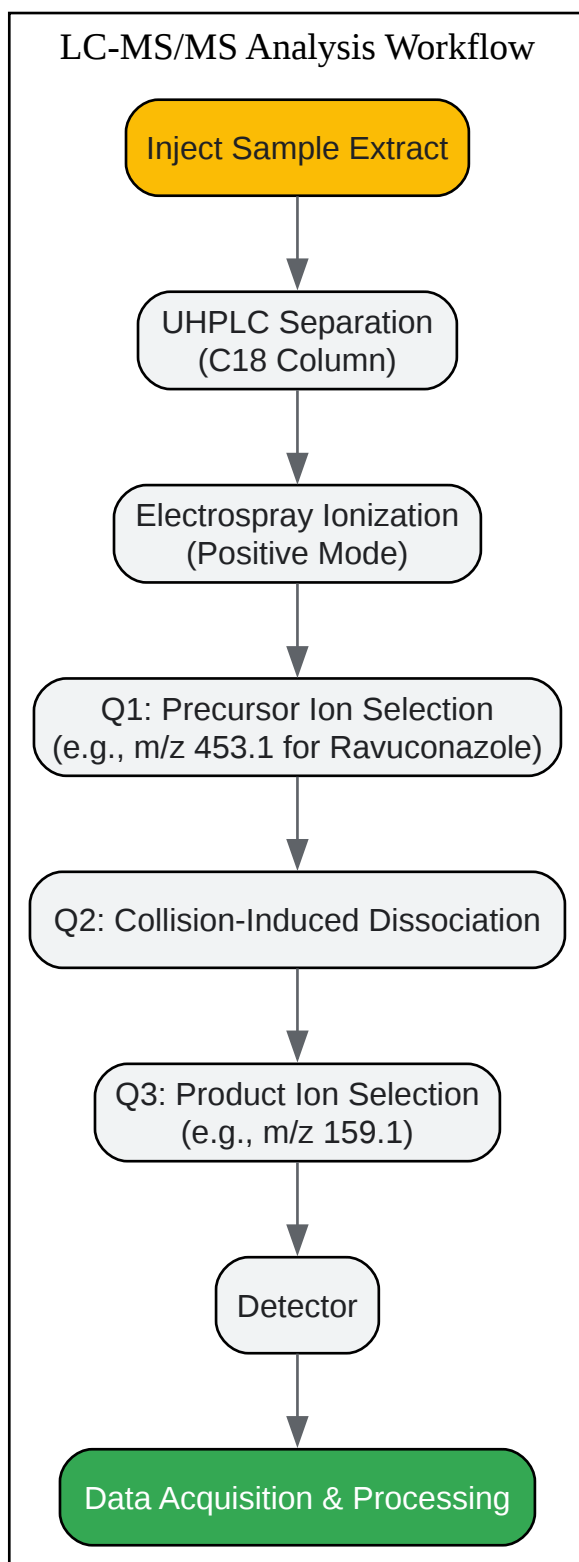
## Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
MRM Transitions	See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Ravuconazole	453.1	159.1	50	35
Ravuconazole-d4 (IS)	457.1	163.1	50	35

Note: The MRM transitions provided are based on the chemical structure of ravuconazole and typical fragmentation patterns of similar triazole antifungals. These should be optimized in your laboratory.



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Caption: Schematic of the LC-MS/MS Quantitative Analysis Process.

## Data Presentation and Method Validation

### Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of ravuconazole to the internal standard against the nominal concentration of the calibration standards. A linear regression with a  $1/x^2$  weighting factor is typically used.<sup>[4][6]</sup>

Table 2: Ravuconazole Calibration Curve Data

Nominal Conc. (ng/mL)	Mean Calculated Conc. (ng/mL)	Accuracy (%)
10	9.8	98.0
25	26.2	104.8
100	103.5	103.5
500	489.0	97.8
1000	1012.0	101.2
2500	2450.0	98.0
5000	5050.0	101.0
Linearity ( $r^2$ ) > 0.99		

### Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples in replicate (n=6) on three separate days.<sup>[4][7]</sup>

Table 3: Intra- and Inter-Day Accuracy and Precision



QC Level	Nominal Conc. (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%)
LQC	30	4.5	102.3	5.8	101.5
MQC	300	3.1	98.7	4.2	99.5
HQC	4000	2.5	101.1	3.6	100.8

%CV:

Coefficient of  
Variation

## Recovery and Matrix Effect

The extraction recovery of ravuconazole and the matrix effect were assessed to ensure the reliability of the method.

Table 4: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
LQC	30	92.5	98.2
MQC	300	94.1	99.1
HQC	4000	93.6	98.8

## Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of ravuconazole in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and high-throughput potential of this method. The validation data presented demonstrates that this protocol is suitable for supporting pharmacokinetic and therapeutic drug monitoring studies of ravuconazole.

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